N-Acetyl-DL-methionine

Description

Overview of N-Acetyl-DL-methionine as a Methionine Derivative

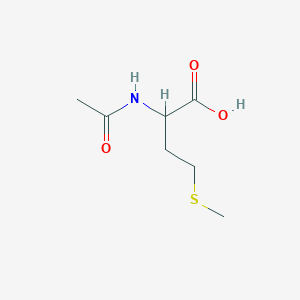

This compound is a synthetic derivative of methionine, an essential sulfur-containing amino acid. myskinrecipes.comnih.gov The defining structural feature of NADM is the addition of an acetyl group (CH₃CO) to the nitrogen atom of methionine's amino group. nih.govchemicalbook.comcymitquimica.com This modification results in the formation of an amide linkage. The molecular formula for this compound is C₇H₁₃NO₃S. formulationbio.comfengchengroup.com

As a derivative, NADM shares a foundational relationship with methionine, participating in or influencing many of its biological pathways. fengchengroup.com Methionine is a crucial component in protein synthesis and serves as a primary methyl group donor in numerous transmethylation reactions, which are vital for the synthesis of nucleic acids and other biomolecules. targetmol.comgsconlinepress.com NADM is recognized for its role as a precursor to protein synthesis and its involvement in fatty acid metabolism. formulationbio.com It can also act as an inhibitor of glutamate (B1630785) pyruvate (B1213749) transaminase. formulationbio.com The compound is found in various food sources, including meats and dairy products, and is readily absorbed by the body. fengchengroup.com

The acetylation of methionine to form NADM alters some of its physicochemical properties, such as solubility. This compound is described as a white crystalline powder, slightly soluble in water and readily soluble in ethanol (B145695). fengchengroup.com This modification is central to its application in various research and industrial processes. For instance, the acetylation process is a key step in the industrial resolution of DL-methionine to produce pure L-methionine (B1676389), a method that has been in use for decades. thuenen.de

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₃S |

| Molecular Weight | 191.25 g/mol |

| Melting Point | 117-119 °C |

| Boiling Point | 453.6±40.0 °C (Predicted) |

| Density | 1.257 g/cm³ |

| Appearance | White crystalline powder |

| CAS Number | 1115-47-5 |

Historical Context of NADM in Biochemical and Biomedical Investigations

The study of methionine and its derivatives is rooted in early 20th-century protein chemistry. Methionine was first isolated from casein in 1923 by John Howard Mueller and its structure was identified in 1928. thuenen.de The importance of methionine in nutrition, particularly for animal feed, was recognized by the early 1950s, which spurred the development of industrial-scale production. thuenen.de

A significant milestone in the history of NADM was the development of an enzymatic resolution process by the Deutsche Gold- und Silber-Scheideanstalt (Degussa AG) for producing optically pure L-methionine. thuenen.de This industrial method involves the chemical synthesis of DL-methionine, which is then acetylated to form this compound. Subsequently, an enzyme, L-aminoacylase, is used to selectively deacetylate the N-acetyl-L-methionine isomer back to L-methionine, which can then be separated from the remaining N-acetyl-D-methionine. thuenen.deijpas.org This process highlights the early and ongoing importance of NADM as a key intermediate in biochemical engineering.

In biomedical research, NADM and its individual stereoisomers have been investigated for their nutritional and metabolic effects. Studies dating back to the mid-20th century have explored the efficacy of N-acetylated amino acids as substitutes for their free counterparts in diets. For example, chick growth assays were used to evaluate the nutritional value of the D- and L-isomers of N-acetylmethionine in crystalline amino acid diets. researchgate.netebi.ac.ukebi.ac.uk These investigations were crucial in understanding the metabolic fate and biological activity of acetylated amino acids. More recent research has delved into the antioxidant properties of N-acetylated amino acids, including studies comparing the protective effects of N-acetylmethionine and other acetylated compounds against oxidative stress. nih.govnih.gov The compound has also been studied for its potential to protect therapeutic proteins, like human serum albumin, from oxidation during storage and use. researchgate.netnih.gov

Significance of DL-Stereoisomerism in NADM Research

This compound is a racemic mixture, meaning it contains equal amounts of two stereoisomers: N-acetyl-D-methionine and N-acetyl-L-methionine. cymitquimica.comebi.ac.ukebi.ac.uk Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The "D" (dextrorotatory) and "L" (levorotatory) designations refer to the configuration of the chiral center at the alpha-carbon of the amino acid.

The significance of this DL-stereoisomerism is profound in biological systems, as enzymes and receptors are often highly stereospecific. acs.orgmdpi.com Research has consistently shown that the L-isomer, N-acetyl-L-methionine, is metabolically and nutritionally equivalent to L-methionine. targetmol.comebi.ac.uk It can effectively serve as a source of methionine for protein synthesis and other metabolic functions. ebi.ac.uk Studies in both rats and chicks have demonstrated that N-acetyl-L-methionine has a methionine-sparing value of 100%. researchgate.netebi.ac.uk

In stark contrast, the D-isomer, N-acetyl-D-methionine, is poorly utilized by most organisms. ebi.ac.uk Chick growth assays have shown that N-acetyl-D-methionine has a methionine-sparing value of zero. researchgate.netebi.ac.ukebi.ac.uk This is because the enzymes responsible for deacetylation, such as acylases, exhibit strong specificity for the L-form. thuenen.denews-medical.net While the body can convert D-methionine to L-methionine, the N-acetylated D-form is not an efficient substrate for the necessary enzymatic machinery. ebi.ac.uk

This differential biological activity is the cornerstone of the industrial enzymatic resolution process mentioned earlier. thuenen.de Furthermore, the stereochemistry of methionine and its derivatives is crucial when considering their roles in more complex biochemical processes, such as the oxidation of methionine to methionine sulfoxide (B87167), which itself creates new chiral centers. nih.govresearchgate.net The stereospecific reduction of methionine sulfoxide is carried out by specific enzymes (MsrA and MsrB), further underscoring the importance of stereochemistry in the biological fate of methionine derivatives. nih.govresearchgate.net Recent research continues to explore the stereospecific interactions of NADM, for example, through the lipase-catalyzed resolution of its methyl ester to produce key chiral intermediates for further synthesis. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYPXLNMDZIRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037022 | |

| Record name | N-Acetyl-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-47-5, 65-82-7 | |

| Record name | N-Acetylmethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylmethionine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylmethionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methionine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLMETHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/383941IGXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Biotransformation Pathways of N Acetyl Dl Methionine

Advanced Synthetic Strategies for N-Acetyl-DL-methionine Production

The production of this compound, a racemic mixture, is primarily achieved through chemical synthesis. Enzymatic processes are subsequently employed not for the synthesis of the racemate itself, but for its resolution into optically pure L- and D-enantiomers.

The principal chemical method for producing this compound is the acetylation of DL-methionine. This reaction is typically carried out using acetic anhydride (B1165640) as the acetylating agent in a solvent such as acetic acid. google.com The process involves reacting D,L-methionine (B1676389) with acetic anhydride, often at elevated temperatures ranging from 60°C to 150°C. google.com One described method involves dissolving D,L-methionine in acetic acid at 90°C and then introducing acetic anhydride, causing the temperature to rise. google.com Following the reaction, the product can be isolated by concentrating the solution. google.com

A variation of this process for the L-enantiomer, which can be adapted for the racemate, involves reacting the amino acid with acetic anhydride in the presence of an aqueous alkali solution. google.com This method maintains a pH between 6.5 and 10.0 and operates at a temperature between 20°C and 60°C. google.com After the reaction, the N-acetylated product is recovered by acidifying the mixture and extracting it with a suitable solvent like ethyl acetate (B1210297). google.com

While direct enzymatic synthesis of this compound from methionine is not the standard industrial approach, enzymes play a critical role in the production of its valuable, optically pure enantiomers. The process begins with the chemically synthesized this compound. This racemic mixture then serves as the substrate for enzymatic resolution, a key biotechnological application used to produce L-methionine. tandfonline.comthuenen.de This resolution process is a cornerstone of modern amino acid production, converting a chemically produced racemate into a biologically valuable L-amino acid. thuenen.de

Biotransformation and Metabolism of this compound

The biotransformation of this compound is centered on its enzymatic hydrolysis, which enables the separation of its stereoisomers. This process relies on the stereospecificity of certain enzymes that act selectively on one enantiomer, leaving the other unmodified.

Enzymatic hydrolysis is the core mechanism for the resolution of this compound. This process leverages enzymes that can distinguish between the N-Acetyl-L-methionine and N-Acetyl-D-methionine enantiomers. The most common industrial application involves the use of an L-aminoacylase, which specifically hydrolyzes the L-form. tandfonline.com

L-aminoacylase (also known as acylase I or N-acyl-L-amino-acid amidohydrolase) is the key enzyme in the deacetylation of the L-enantiomer. dss.go.thacs.org It stereospecifically catalyzes the hydrolysis of N-Acetyl-L-methionine to produce L-methionine and acetate, leaving N-Acetyl-D-methionine untouched in the reaction mixture. tandfonline.comdss.go.th This high specificity allows for the effective separation of L-methionine from the unreacted N-acetylated D-form. tandfonline.com

L-aminoacylases are metalloenzymes, often containing zinc, and their activity can be influenced by the presence of divalent metal ions. nih.gov For instance, the activity of acylase from Aspergillus oryzae is markedly enhanced by cobalt ions (Co²+). tandfonline.com These enzymes are found in a wide range of organisms, from microbes like Aspergillus oryzae to mammalian sources such as porcine kidney and the hyperthermophilic archaeon Pyrococcus furiosus. nih.govtandfonline.comnih.gov The enzyme from Pyrococcus furiosus is notable for its extreme thermostability, with maximal activity observed at 100°C. nih.gov

| Source Organism | Enzyme Type | Optimal pH | Optimal Temperature | Cofactors/Inhibitors | Reference |

|---|---|---|---|---|---|

| Aspergillus oryzae | Mold Acylase | Not Specified | Not Specified | Activity accelerated by Co²+; inhibited by Zn²+ | tandfonline.com |

| Porcine Kidney | Acylase I | Not Specified | Not Specified | Zinc-containing metalloenzyme | acs.orgnih.gov |

| Pyrococcus furiosus | Aminoacylase (B1246476) | 6.5 | 100°C | Zinc-containing; activity restored by Zn²+ or Co²+ after EDTA treatment | nih.gov |

| Rat Kidney | Acylase I | Not Specified | Not Specified | Co-elutes with N-acetyl-L-methionine activity | acs.orgnih.gov |

A standard resolution using only L-aminoacylase has a maximum theoretical yield of 50%, as only the L-enantiomer is converted. To overcome this limitation and create a more economical process, an N-acylamino acid racemase (NAAAR) is used in conjunction with the L-aminoacylase. tandfonline.comed.ac.uk The function of this racemase is to convert the remaining N-Acetyl-D-methionine back into the racemic mixture, this compound. ed.ac.uk This newly formed N-Acetyl-L-methionine can then be hydrolyzed by the L-aminoacylase, creating a dynamic kinetic resolution (DKR) process that can theoretically achieve a nearly 100% conversion of the starting material into L-methionine. tandfonline.comed.ac.uk

A thermostable N-acylamino acid racemase isolated from the actinobacterium Amycolatopsis sp. TS-1-60 has been well-characterized. nih.gov This enzyme catalyzes the racemization of various N-acylamino acids, including N-Acetyl-D-methionine. nih.gov Similarly, a racemase from Amycolatopsis orientalis has been identified and overexpressed. nih.gov These enzymes are typically active at elevated temperatures and require divalent metal ions like Co²⁺ or Mn²⁺ for their activity. nih.govnih.gov Directed evolution has been employed to develop NAAAR variants with significantly higher activity towards N-acetylated substrates, making the industrial DKR process more efficient. ed.ac.uk

| Source Organism | Optimal pH | Optimal Temperature | Apparent Km (N-Acetyl-D-methionine) | Apparent Km (N-Acetyl-L-methionine) | Reference |

|---|---|---|---|---|---|

| Amycolatopsis sp. TS-1-60 | 7.5 | 50°C | 11.3 mM | 18.5 mM | nih.gov |

| Amycolatopsis orientalis subsp. lurida | 8.0 | 50°C | Not Specified | Not Specified | nih.gov |

| Geobacillus kaustophilus CECT4264 | 8.0 | 55°C | Not Specified | Not Specified | researchgate.net |

Enzymatic Hydrolysis of this compound

Lipase-Catalyzed Resolution of this compound Methyl Ester

The enzymatic resolution of this compound methyl ester (N-Ac-DL-MetOMe) is a key method for producing the optically pure L-enantiomer, N-acetyl-L-methionine, a valuable chiral intermediate. Lipases, a class of hydrolase enzymes, have demonstrated high efficacy and enantioselectivity in this process.

One notable example involves the use of a lipase (B570770) from Brucella thiophenivorans. This enzyme exhibits a strong preference for the L-enantiomer of N-Ac-DL-MetOMe, catalyzing its hydrolysis to produce N-acetyl-L-methionine. nih.gov In a study, this lipase demonstrated high activity and excellent enantioselectivity, achieving a conversion rate of 51.3% within 2 hours when using a racemic substrate concentration of 100 g/L. The resulting product, N-acetyl-L-methionine methyl ester (N-Ac-L-MetOMe), had an enantiomeric excess exceeding 99%, with an enantiomeric ratio greater than 200. nih.govlookchem.com This high degree of selectivity underscores the potential of this lipase for the industrial-scale resolution of racemic N-Ac-DL-MetOMe. nih.gov

The general principle of lipase-catalyzed resolution involves the differential rate of reaction for the two enantiomers in the racemic mixture. The enzyme selectively catalyzes the hydrolysis of one enantiomer, leaving the other unreacted. This allows for the separation of the resulting acid from the unreacted ester, yielding both enantiomers in high purity. lookchem.com Lipases are favored for such resolutions due to their broad substrate specificity and high degree of stereoselectivity, making them suitable for a wide range of "unnatural" substrates beyond their physiological roles.

| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) | Reference |

| Brucella thiophenivorans | This compound methyl ester | N-Acetyl-L-methionine methyl ester | 51.3 | >99% | >200 | nih.gov |

Kinetic and Mechanistic Studies of Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound has been the subject of kinetic and mechanistic investigations to understand the efficiency and behavior of the enzymes involved. These studies often employ models like the Michaelis-Menten equation to characterize the reaction rates and enzyme-substrate interactions. azom.com

The hydrolysis of this compound by porcine acylase (N-acyl-L-aminoacid amidohydrolase) has been monitored using 1H NMR spectroscopy. This technique allows for the real-time tracking of the substrate consumption and product formation by observing the distinct chemical shifts of the α-methine protons in this compound and the resulting L-methionine. azom.comnews-medical.net From the quantitative data obtained, Michaelis-Menten and Lineweaver-Burk plots can be constructed to determine key kinetic parameters. azom.com For the hydrolysis of N-acetyl-L-methionine by porcine acylase, the maximum reaction rate (Vmax) and the Michaelis constant (KM) have been determined, providing insights into the enzyme's catalytic efficiency and its affinity for the substrate. news-medical.net

Studies on the hydrolysis of N-acetyl-L- and N-acetyl-D,L-methionine by aminoacylase from Aspergillus oryzae have also been conducted. The maximal reaction rate was determined to be approximately 2000 µmoles of L-methionine per milligram of protein per hour. The Km value was found to be about 1x10⁻¹ M for both the racemic and the optically active substrates. nih.gov The presence of Co(II) ions was observed to increase the reaction velocity, with the Vmax reaching approximately 4500 and 3000 µmoles per mg per hour for the L-enantiomer and racemic substrates, respectively. Concurrently, the Km values decreased to 2x10⁻² M and 1.4x10⁻² M, respectively, indicating an enhanced enzyme-substrate affinity in the presence of the cofactor. nih.gov

| Enzyme | Substrate | Kinetic Parameters | Conditions | Reference |

| Porcine Acylase | N-Acetyl-L-methionine | Vmax and KM determined | pH 7, D₂O | azom.comnews-medical.net |

| Aminoacylase (Aspergillus oryzae) | N-Acetyl-L-methionine | Vmax: ~2000 µmol/mg/hr, KM: ~1x10⁻¹ M | - | nih.gov |

| Aminoacylase (Aspergillus oryzae) with Co(II) | N-Acetyl-L-methionine | Vmax: ~4500 µmol/mg/hr, KM: ~2x10⁻² M | Molar ratio N-acetyl-L-methionine/Co(II) = 100:1 | nih.gov |

| Aminoacylase (Aspergillus oryzae) with Co(II) | This compound | Vmax: ~3000 µmol/mg/hr, KM: ~1.4x10⁻² M | Molar ratio N-acetyl-L-methionine/Co(II) = 100:1 | nih.gov |

N-Acetylation of Methionine in Biological Systems

N-acetylation of methionine is a significant post-translational modification in eukaryotes, impacting a large percentage of proteins. researchgate.net This process is catalyzed by specific enzymes and results in the endogenous presence of N-acetylmethionine in various tissues.

The N-acetylation of methionine at the N-terminus of proteins is carried out by a family of enzymes known as N-terminal acetyltransferases (NATs). nih.gov Specifically, N-terminal methionine N-acetyltransferases, such as NatB and NatE, are responsible for this modification. expasy.org These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of the initial methionine residue of a nascent polypeptide chain. nih.gov

NatB is a major N-terminal acetyltransferase that acts on nascent protein chains where the initial methionine is followed by an acidic residue (Asp or Glu) or Asn. pnas.orguniprot.org NatE also targets N-terminal methionine residues, particularly those followed by Lys, Val, Ala, Tyr, Phe, Leu, Ser, and Thr. expasy.org The specificity of these enzymes ensures that a significant portion of the proteome undergoes this modification. In humans, it is estimated that 80-90% of all proteins are acetylated at their N-termini, with methionine being one of the most frequently acetylated residues. researchgate.net This modification is generally considered irreversible as N-terminal deacetylases are not known to be widespread in eukaryotes. frontiersin.org

N-acetylmethionine (NAM) has been detected as an endogenous compound in both human and mouse tissues, as well as in various cultured cell lines. nih.gov Its presence has been confirmed in brain tissue from both species, indicating a potential physiological role in the central nervous system. nih.gov

The formation of NAM from methionine can occur rapidly within cells. In cultured human oligodendroglioma cells, methionine was observed to be quickly acetylated to form NAM with an initial rate of 0.44 ± 0.064 atom percent excess per minute. nih.gov This rapid synthesis, coupled with its measurable presence in brain cells, suggests that N-acetylated methionine is not merely a metabolic byproduct but may have specific functions. nih.gov The metabolism of NAM back to methionine and acetate is carried out by the enzyme aminoacylase 1. nih.gov

The levels of N-acetylmethionine can be influenced by dietary intake of methionine. In studies with mice, dietary methionine restriction has been shown to affect the levels of N-acetylmethionine in tissues. nih.gov Furthermore, in certain cancer cell lines, the abundance of N-acetylmethionine can be altered, highlighting its connection to cellular metabolic states. biorxiv.org

Oxidative Transformations of this compound

The sulfur atom in the side chain of this compound is susceptible to oxidation, a transformation that can be induced by various chemical agents and reactive oxygen species.

The kinetics and mechanism of the oxidation of this compound have been investigated using various oxidizing agents. One such study focused on the oxidation by pyridinium (B92312) chlorochromate (PCC) in an aqueous N,N-dimethylformamide (DMF) medium. gsconlinepress.comgsconlinepress.comresearchgate.net

The reaction was found to follow Michaelis-Menten type kinetics with respect to the concentration of this compound. gsconlinepress.comgsconlinepress.com The reaction order was determined to be first order with respect to PCC, this compound, and H+ ions. gsconlinepress.comgsconlinepress.com The increase in the reaction rate with increasing acidity suggests the involvement of a protonated form of the chromium(VI) species in the rate-determining step. gsconlinepress.com The primary product of this oxidation reaction was identified as this compound sulfoxide (B87167). gsconlinepress.comgsconlinepress.com The stoichiometry of the reaction indicated that 2 moles of PCC were consumed for every 3 moles of this compound that were completely oxidized. researchgate.net The rate of the reaction was also observed to increase with an increase in the dielectric constant of the medium. gsconlinepress.com Based on these experimental findings, a suitable mechanism and rate law for the oxidation process have been proposed. gsconlinepress.comgsconlinepress.com

The oxidation of methionine residues, and by extension N-acetylmethionine, can also be initiated by reactive oxygen species (ROS) such as hydroxyl radicals. mdpi.compnas.org This process is significant in biological systems as it can lead to the formation of methionine sulfoxide, which can alter the structure and function of proteins. lookchem.com The oxidation of the thioether moiety in methionine is a primary target for oxidative agents. acs.org

| Oxidizing Agent | Medium | Key Findings | Product | Reference |

| Pyridinium chlorochromate (PCC) | Aqueous DMF | First-order dependence on [PCC], [this compound], and [H+]. Michaelis-Menten kinetics. | This compound sulfoxide | gsconlinepress.comgsconlinepress.comresearchgate.net |

Biological Oxidation Products: this compound Sulfoxide

The biological oxidation of this compound primarily involves the sulfur atom of the methionine side chain, leading to the formation of this compound Sulfoxide. This reaction is a significant aspect of methionine metabolism and is closely linked to cellular responses to oxidative stress. Methionine, including its N-acetylated form, is particularly susceptible to oxidation by various reactive oxygen species (ROS). nih.govmdpi.com

The oxidation of the thioether group in this compound is a critical transformation because it introduces a new chiral center at the sulfur atom. This results in the formation of two distinct diastereomers: N-acetyl-methionine-S-sulfoxide (Met-S-SO) and N-acetyl-methionine-R-sulfoxide (Met-R-SO). nih.govresearchgate.net There is generally no preferential formation of one diastereomer over the other during oxidation by most reactive oxygen species. nih.gov

While the oxidation itself can be a non-enzymatic process driven by cellular oxidants, the reverse reaction—the reduction of the sulfoxide back to methionine—is an enzymatically controlled and stereospecific process. nih.govmdpi.com This reversible oxidation and reduction cycle is believed to play a role in antioxidant defense and the regulation of protein function. mdpi.compnas.org The key enzymes involved in the reduction of methionine sulfoxide are the methionine sulfoxide reductases (Msr). mdpi.com

Key Findings from Research:

Enzymatic Reduction: The reduction of the two diastereomers of methionine sulfoxide is handled by two distinct enzyme families:

Methionine Sulfoxide Reductase A (MsrA): This enzyme specifically catalyzes the reduction of the S-diastereomer, N-acetyl-methionine-S-sulfoxide. nih.govmdpi.com MsrA can act on both free and protein-bound methionine-S-sulfoxide residues. researchgate.net

Methionine Sulfoxide Reductase B (MsrB): This enzyme family is stereospecific for the R-diastereomer, N-acetyl-methionine-R-sulfoxide, primarily when it is part of a protein. mdpi.compnas.org

Assay Substrate: Due to its role in this specific biological pathway, N-Acetyl-methionine sulfoxide is widely used as a substrate in laboratory assays to measure the activity of the MsrA enzyme. pnas.orgpnas.orgnih.gov For instance, the conversion of radiolabeled N-acetyl-l-methionine sulfoxide to N-acetyl-l-methionine is a common method to quantify MsrA activity in cell extracts. pnas.orgnih.gov

Chemical Synthesis for Research: For research purposes, N-acetyl-l-methionine sulfoxide can be synthesized in the lab by oxidizing N-acetyl-l-methionine with agents like hydrogen peroxide (H₂O₂). nih.gov A study involving the oxidation of this compound with pyridinium chlorochromate also identified this compound sulfoxide as the oxidation product. gsconlinepress.com

The table below summarizes the key molecules and enzymes in the biological oxidation and reduction cycle of this compound.

Interactive Data Table: Enzymes in this compound Oxidation Pathway

| Molecule | Enzyme | Action | Specificity |

|---|---|---|---|

| This compound | Reactive Oxygen Species (ROS) | Oxidation | Forms both R and S sulfoxide diastereomers |

| N-Acetyl-methionine-S-sulfoxide | Methionine Sulfoxide Reductase A (MsrA) | Reduction | Reduces the S-diastereomer back to N-Acetyl-methionine nih.govresearchgate.net |

| N-Acetyl-methionine-R-sulfoxide | Methionine Sulfoxide Reductase B (MsrB) | Reduction | Reduces the R-diastereomer (primarily in proteins) nih.govpnas.org |

This enzymatic repair system underscores the biological significance of methionine oxidation. The ability to reverse this modification allows methionine residues to act as recyclable antioxidants, protecting cells and proteins from oxidative damage. mdpi.compnas.org

Biological Roles and Metabolic Interconnections of N Acetyl Dl Methionine

N-Acetyl-DL-methionine in Methionine Metabolism and Cycles

This compound is intricately linked to the central metabolic pathways of methionine. Once deacetylated to yield L-methionine (B1676389), it enters the same metabolic cascades as its parent amino acid. Methionine itself is a crucial component in protein synthesis and is the starting point for complex metabolic routes, including the methionine cycle, the transsulfuration pathway, and polyamine biosynthesis. nih.gov The deacetylation of this compound is facilitated by the enzyme aminoacylase (B1246476) 1, which converts it into methionine and acetate (B1210297). nih.gov

Link to S-Adenosylmethionine (SAM) Biosynthesis and Methyl Group Transfer

A primary role of methionine is its conversion to S-Adenosylmethionine (SAM), a universal methyl donor for numerous biochemical reactions. medchemexpress.comnih.gov This conversion is catalyzed by the enzyme methionine adenosyltransferase. wikipedia.org SAM is essential for the methylation of a wide array of molecules, including DNA, RNA, proteins, and lipids, a process fundamental to the regulation of gene expression and cellular function. myskinrecipes.com this compound, by providing a source of methionine, directly supports the biosynthesis of SAM and the subsequent methyl transfer reactions. gsconlinepress.com The high-energy bond of the methyl group in SAM facilitates its transfer to various acceptor molecules. gsconlinepress.com

Intermediacy in Transsulfuration Pathway

Methionine metabolism is also connected to the transsulfuration pathway, which facilitates the synthesis of another sulfur-containing amino acid, cysteine. nih.gov When methionine is converted to SAM and donates its methyl group, it forms S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. wikipedia.org Homocysteine stands at a critical metabolic juncture: it can either be remethylated back to methionine to continue the methionine cycle or enter the transsulfuration pathway. nih.gov In the transsulfuration pathway, homocysteine is irreversibly converted to cystathionine (B15957) and then to cysteine. wikipedia.org Cysteine, in turn, is a precursor for the synthesis of proteins, glutathione (B108866), and taurine. nih.gov By contributing to the methionine pool, this compound indirectly supplies the substrate for this pathway.

Relationship with Polyamine Biosynthesis

The biosynthesis of polyamines, such as spermidine (B129725) and spermine, is another metabolic fate linked to methionine. nih.gov These polycations are essential for cell growth, proliferation, and differentiation. nih.gov The synthesis of polyamines utilizes decarboxylated S-adenosylmethionine (dcSAM) as a donor of aminopropyl groups. researchgate.net SAM is first decarboxylated by SAM decarboxylase to form dcSAM. researchgate.net This dcSAM then donates its aminopropyl group to putrescine to form spermidine, and subsequently to spermidine to form spermine. nih.gov Therefore, this compound's role in maintaining the methionine and SAM pools is also vital for the production of these crucial polyamines.

Endogenous Presence and Physiological Significance in Biological Systems

While long utilized as a supplement, the endogenous presence of this compound in biological systems has been a more recent discovery. nih.gov Its detection in various tissues points towards a potential physiological role beyond simply being a metabolic precursor.

Detection in Human and Murine Brain Tissues and Cell Lines

Scientific investigations have demonstrated for the first time that N-Acetyl-methionine (NAM) is endogenously present in both human and mouse tissues, as well as in a variety of cultured cell lines. nih.gov Notably, detectable levels of NAM have been found in brain tissue from both humans and mice. nih.govresearchgate.net Furthermore, studies on cultured human oligodendroglioma cells have shown that methionine is rapidly acetylated to form NAM. nih.gov The presence of measurable quantities of NAM in brain cells, coupled with its rapid formation, suggests a potential physiological role for N-acetylated methionine within the brain. nih.govresearchgate.net Deficiencies in aminoacylase 1, the enzyme responsible for metabolizing NAM to methionine, have been associated with a range of neurological disorders, further highlighting the potential importance of NAM metabolism in the brain. nih.govresearchgate.net

Potential Physiological Role in the Brain

Recent scientific investigations have identified the endogenous presence of this compound (NAM) in the brain, suggesting it has a distinct physiological role within the central nervous system. nih.gov Previously considered primarily as a supplemental source of methionine, studies have now demonstrated that NAM is detectable in both human and mouse brain tissues, as well as in various cultured brain-derived cell types. nih.gov This discovery points toward functions beyond simple nutritional supplementation.

Research has shown that methionine is rapidly acetylated to form NAM within brain cells. nih.gov For instance, in cultured human oligodendroglioma cells, the initial rate of NAM formation from methionine was measured at 0.44 ± 0.064 atom percent excess per minute. nih.gov This rapid conversion underscores a potential deliberate and significant metabolic pathway for methionine in the brain. The presence of NAM in neuronal and glial cells suggests it may be involved in neurological health and cellular protection. nih.gov Specifically, it has been implicated in protecting neuronal cells from apoptosis (programmed cell death) and potentially modulating neurotransmitter levels.

The metabolism of NAM back into methionine and acetate is carried out by the enzyme aminoacylase 1. nih.gov Deficiencies in this enzyme have been associated with a range of neurological disorders. The presence of NAM in the brain may therefore be a critical factor in understanding the pathology of these conditions. nih.gov

Table 1: Detection of Endogenous N-Acetyl-methionine in Brain Tissues and Cells This table summarizes findings on the presence of N-Acetyl-methionine in various central nervous system components as identified in research studies.

| Sample Type | Organism | Finding | Reference |

| Brain Tissue | Human | Detectable levels of NAM present | nih.gov |

| Brain Tissue | Mouse | Detectable levels of NAM present | nih.gov |

| Neuronal Cells | In Vitro | Detectable levels of NAM present | nih.gov |

| Glial Cells | In Vitro | Detectable levels of NAM present | nih.gov |

| Oligodendroglioma Cells | Human (In Vitro) | Rapid acetylation of methionine to NAM observed | nih.gov |

This compound and Cellular Redox Homeostasis

Cellular redox homeostasis is the tightly regulated balance between the production of reactive oxygen species (ROS) and the capacity of the cell's antioxidant defense systems to neutralize them. nih.gov An imbalance, where ROS production overwhelms the antioxidant defenses, leads to oxidative stress, a condition implicated in cellular damage and various pathologies. nih.gov this compound contributes to cellular redox homeostasis primarily through its role as a metabolic precursor and its direct antioxidant activities.

Upon deacetylation, this compound provides a source of the essential amino acid L-methionine. nih.gov Methionine itself plays a crucial role in cellular defense, acting as an endogenous antioxidant that can be oxidized and subsequently repaired, thus protecting other vital macromolecules from irreversible damage. nih.gov The primary contribution of this compound to redox control, however, is its role in the synthesis of glutathione (GSH), a principal cellular antioxidant. nih.gov By bolstering the building blocks for GSH, NAM helps maintain the cell's capacity to manage oxidative challenges.

Antioxidant Mechanisms and Oxidative Stress Mitigation

This compound mitigates oxidative stress through several distinct mechanisms. It has been shown to function as a direct antioxidant by scavenging free radicals and reducing oxidative damage in various cellular models. This property is particularly relevant in protecting against toxin-induced organ damage, such as liver toxicity following an acetaminophen (B1664979) overdose, where it helps to neutralize harmful metabolites and reduce hepatocellular injury.

Research has also demonstrated NAM's effectiveness in preserving the structural integrity of proteins under oxidative conditions. One study found that it was a potent antioxidant for protecting serum albumin from oxidative stress. In studies on hepatoprotective effects, treatment with NAM led to reduced levels of malondialdehyde, a key indicator of lipid peroxidation and oxidative stress. The oxidation of this compound itself results in the formation of this compound sulfoxide (B87167), indicating it can act as a sacrificial scavenger of oxidants. gsconlinepress.com

Table 2: Summary of Antioxidant Mechanisms of this compound This table outlines the researched mechanisms through which this compound helps to mitigate oxidative stress.

| Mechanism | Description | Research Finding | Reference(s) |

| Free Radical Scavenging | Directly neutralizes reactive oxygen species. | Shown to protect against oxidative stress in various cellular models. | |

| Protein Protection | Prevents oxidation of critical amino acid residues in proteins. | Demonstrated to preserve the structural integrity of serum albumin under oxidative conditions. | |

| Reduction of Lipid Peroxidation | Decreases the oxidative degradation of lipids in cell membranes. | Treatment led to reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation. | |

| Precursor to Glutathione | Provides methionine, a key component for the synthesis of the master antioxidant, glutathione. | Enhances glutathione levels to combat oxidative stress and detoxify harmful metabolites. |

Relationship to Glutathione (GSH) Synthesis and Maintenance

The most significant contribution of this compound to cellular redox balance is its integral role in the synthesis and maintenance of glutathione (GSH). nih.gov Glutathione is a tripeptide synthesized from glutamate (B1630785), cysteine, and glycine, and its availability is critical for detoxifying reactive species. nih.gov Methionine, which is supplied by NAM, is a precursor for cysteine via the trans-sulfuration pathway. myskinrecipes.comfrontiersin.org This pathway is essential for producing the cysteine required for GSH synthesis, especially in the liver. frontiersin.org

Studies have directly confirmed the efficacy of this compound in supporting hepatic GSH levels. In animal models, the administration of NAM was shown to inhibit the depletion of liver glutathione that occurs under stress. nih.govebi.ac.uk Further research compared the effects of NAM to N-acetyl-L-cysteine (NAC), another well-known GSH precursor, in the context of paracetamol-induced liver stress. nih.gov The findings indicated that while NAC was faster at preventing initial GSH depletion, NAM was effective at promoting the de novo synthesis of GSH over a longer period. nih.gov Specifically, 16 hours after administration, NAM significantly increased GSH levels to above baseline control levels, demonstrating its capacity to not only maintain but also enhance the total glutathione pool. nih.gov

Table 3: Research Findings on this compound and Glutathione (GSH) This table summarizes key experimental results regarding the effect of this compound on GSH levels.

| Study Focus | Model | Key Finding | Conclusion | Reference |

| Hepatic GSH Depletion | Male Bom:NMRI mice | A high dose of NAM inhibited and delayed the decrease in hepatic GSH compared to a control group. | NAM helps maintain hepatic glutathione stores under stress. | nih.gov |

| Comparison with NAC | Mice with paracetamol-induced stress | NAM reduced hepatic GSH depletion. It was less effective than NAC at 1 hour but promoted de novo GSH synthesis by 16 hours. | NAM is an effective precursor for sustained GSH synthesis. | nih.gov |

| Hepatoprotection | Animal models of acetaminophen overdose | NAM acts as a precursor to glutathione, which is critical for detoxifying harmful metabolites in the liver. | The protective effect of NAM is linked to its role in GSH synthesis. |

Advanced Research Methodologies and Analytical Techniques for N Acetyl Dl Methionine

Spectroscopic Characterization and Molecular Modeling

Spectroscopic techniques, augmented by computational modeling, provide profound insights into the molecular structure and electronic properties of N-Acetyl-DL-methionine.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been successfully utilized to investigate the structural and electronic properties of this compound. scielo.org.mx First-principles calculations, employing methods like B3LYP and HSEH1PBE with a 6-311++G(d,p) basis set, have been used to determine the optimized molecular structure, vibrational frequencies, and NMR chemical shifts of the compound. smf.mx These theoretical calculations provide a detailed understanding of the molecule's geometry in the gas phase. researchgate.net

DFT studies have also been instrumental in exploring the electronic properties of this compound, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy values and the corresponding energy gap. smf.mx Such computational investigations are vital for predicting the molecule's reactivity and kinetic stability. The theoretical results from DFT calculations have shown good correlation with experimental data, affirming the potential of this methodology in studying amino acid derivatives. nih.gov

NMR and IR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of this compound. scielo.org.mx

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. scielo.org.mxsmf.mx For instance, in the enzymatic hydrolysis of N-Acetyl-L-methionine, ¹H NMR spectroscopy can be used to monitor the reaction by observing the distinct chemical shifts of the α-methine protons in the substrate and the product. azom.com The acetyl group and the thioether side chain of this compound give rise to characteristic signals in the NMR spectrum, which are crucial for its identification and structural confirmation. scielo.org.mxbeilstein-journals.org The increasing accessibility of benchtop NMR spectrometers is expanding the use of this technique for qualitative and structural elucidation purposes in various scientific fields. news-medical.net

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the this compound molecule. Characteristic absorption bands in the IR spectrum correspond to the vibrational modes of specific bonds, such as the C=O of the carboxyl and acetyl groups, the N-H of the amide group, and the C-S of the thioether. scielo.org.mxsmf.mx These experimental spectra can be compared with theoretical vibrational frequencies calculated using DFT to achieve a precise assignment of the vibrational bands. nih.gov

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings | Reference |

|---|---|---|

| ¹H NMR | Shows distinct signals for the acetyl methyl protons, the α-methine proton, the methylene (B1212753) protons, and the S-methyl protons, allowing for structural confirmation. | scielo.org.mxsmf.mxazom.com |

| ¹³C NMR | Provides signals for each unique carbon atom, including the carbonyl carbons of the acetyl and carboxyl groups, the α-carbon, the methylene carbons, and the S-methyl carbon. | scielo.org.mxsmf.mx |

| IR Spectroscopy | Exhibits characteristic absorption bands for N-H stretching, C=O stretching (amide and carboxylic acid), and C-S stretching, confirming the presence of key functional groups. | scielo.org.mxsmf.mx |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution and predict the reactive sites of a molecule. scielo.org.mx For this compound, the MEP surface indicates the regions that are rich or poor in electrons. smf.mx The negative potential regions, typically around the oxygen atoms of the carboxyl and acetyl groups, are susceptible to electrophilic attack, while the positive potential regions, often near the hydrogen atoms, are prone to nucleophilic attack. This analysis is valuable for understanding intermolecular interactions and the chemical reactivity of the compound. acs.orgmdpi.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are paramount for the separation, quantification, and impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, MS, CAD, FL)

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this compound. nih.gov Various detection methods can be coupled with HPLC to achieve the desired sensitivity and selectivity.

UV Detection: HPLC with Ultraviolet (UV) detection is a common method for the analysis of this compound, especially for enantiomeric separation. sigmaaldrich.com The compound exhibits UV absorbance at specific wavelengths, allowing for its quantification. For instance, a method for the analysis of its enantiomers uses UV detection at 230 nm. sigmaaldrich.com

Mass Spectrometry (MS) Detection: Coupling HPLC with Mass Spectrometry (LC-MS) provides high sensitivity and structural information, making it a powerful tool for identifying and quantifying this compound and its metabolites in complex matrices. uni-regensburg.de This technique is particularly useful for impurity profiling.

Charged Aerosol Detection (CAD): HPLC with Charged Aerosol Detection (CAD) is a universal detection method that is not dependent on the analyte having a chromophore. researchgate.netnih.govchromatographyonline.com This makes it suitable for the analysis of this compound and its impurities, offering consistent response for non-volatile analytes. thermofisher.comlcms.cz The detector works by nebulizing the eluent, drying the resulting droplets into particles, charging these particles, and then measuring the charge. thermofisher.com

Fluorescence (FL) Detection: For enhanced sensitivity, HPLC with fluorescence detection can be employed, often requiring pre-column derivatization of the amino acid derivative with a fluorescent reagent like o-phthaldialdehyde (OPA). science.govnih.gov

Table 2: HPLC Methods for this compound Analysis

| Detection Method | Key Application | Reference |

|---|---|---|

| UV | Enantiomeric separation and quantification. | sigmaaldrich.comresearchgate.net |

| MS | Impurity profiling and analysis in biological matrices. | uni-regensburg.de |

| CAD | Universal detection for purity analysis and quantification of non-chromophoric impurities. | nih.govresearchgate.netnih.gov |

| FL | High-sensitivity analysis, often with derivatization. | science.govnih.gov |

Ion-Pair Chromatography for Impurity Profiling

Ion-pair chromatography is a valuable technique for the impurity profiling of this compound. nih.gov This method involves adding an ion-pairing agent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for its retention and separation on a reversed-phase column. chromatographyonline.com This is particularly useful for separating polar impurities that are not well-retained by conventional reversed-phase chromatography. For instance, methods have been developed to separate impurities like L-methionine-sulfoxide and other synthesis by-products from L-methionine (B1676389), which can also be applied to the analysis of this compound. nih.govresearchgate.net The use of mixed-mode stationary phases, which combine reversed-phase and ion-exchange mechanisms, has also proven effective for the separation of this compound and related impurities. nih.govresearchgate.net

Solubility Studies and Crystallization Processes

The mole fraction solubility of this compound has been systematically determined in numerous pure solvents across a temperature range, typically from 283.15 K to 323.15 K, using static gravimetric or HPLC methods. acs.orgacs.org Research indicates a positive correlation between temperature and solubility; as the temperature increases, the solubility of this compound also increases in all tested solvents. acs.orgacs.org

The solubility order is influenced by a combination of factors including solvent polarity, hydrogen bonding capabilities, and cohesive energy density. acs.org In one extensive study, the solubility order in various solvents was determined as follows: methanol (B129727) > ethanol (B145695) > n-propanol > isopropanol (B130326) > n-butanol > sec-butanol > isobutanol > n-pentanol > acetone (B3395972) > 2-butanone (B6335102) > water > methyl acetate (B1210297) > ethyl acetate > dichloromethane. acs.orgacs.org The highest solubility was observed in methanol. acs.org A similar study on the L-isomer, N-Acetyl-L-methionine, also found that solubility increased with temperature. acs.org

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Solvents at Different Temperatures (K) Note: This table is a representative compilation based on available data. For complete datasets, refer to the cited literature.

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Water | Acetone | Ethyl Acetate |

| 283.15 | 0.0635 | 0.0381 | 0.0264 | 0.0207 | 0.0185 | 0.0041 | 0.0069 | 0.0016 |

| 293.15 | 0.0822 | 0.0483 | 0.0336 | 0.0262 | 0.0234 | 0.0053 | 0.0089 | 0.0022 |

| 303.15 | 0.1049 | 0.0605 | 0.0423 | 0.0328 | 0.0294 | 0.0069 | 0.0114 | 0.0029 |

| 313.15 | 0.1325 | 0.0751 | 0.0528 | 0.0407 | 0.0365 | 0.0088 | 0.0146 | 0.0039 |

| 323.15 | 0.1664 | 0.0926 | 0.0654 | 0.0502 | 0.0451 | 0.0112 | 0.0186 | 0.0051 |

| Data derived from the Journal of Chemical & Engineering Data. acs.org |

To mathematically represent and analyze the experimental solubility data, various thermodynamic models are employed. These models are essential for optimizing crystallization processes. acs.org

Commonly used models for correlating the solubility of this compound include:

The modified Apelblat model: This model is frequently used and has been shown to provide a good correlation with experimental solubility data for this compound and its L-isomer. acs.orgacs.orgacs.org

The Yaws model: This is another model applied to represent the temperature dependence of solubility. acs.org

The KAT-LSER model: This model is used to analyze the intermolecular interactions between the solute (this compound) and the solvent, providing insights into how factors like polarity and hydrogen bonding affect solubility. acs.orgresearchgate.net

UNIQUAC and Margules models: These models have also been used to fit solubility data for the related compound N-Acetyl-L-methionine. acs.org

The evaluation of these models, often using metrics like the average relative deviation (ARD) and root-mean-square deviation (RMSD), helps in selecting the most accurate model for predictive purposes. acs.orgacs.org For this compound, the modified Apelblat and Yaws models have been successfully used to correlate the measured solubility data. acs.org

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and chemical development. Studies using X-ray powder diffraction (XRPD) have indicated that this compound may exist in at least two different polymorphic forms within the studied solid-liquid equilibrium systems. acs.orgacs.org

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. researchgate.netresearchgate.netscielo.org.mx Bulk single crystals have been grown and characterized, confirming their identity and structure. researchgate.netnih.gov

Key crystallographic data for this compound are:

Crystal System: Monoclinic researchgate.netresearchgate.netscielo.org.mx

Space Group: P2₁/c researchgate.netresearchgate.netscielo.org.mx

Unit Cell Parameters:

a = 5.885(1) Å researchgate.netresearchgate.net

b = 9.290(1) Å researchgate.netresearchgate.net

c = 18.024(2) Å researchgate.netresearchgate.net

β = 92.51(1)° researchgate.netresearchgate.net

Formula Units per Unit Cell (Z): 4 researchgate.netresearchgate.netscielo.org.mx

The structure was solved using direct methods and refined using full-matrix least squares. researchgate.netresearchgate.net This detailed structural information is fundamental for understanding the solid-state properties of the compound and for controlling its crystallization process.

Pharmacological and Toxicological Research Perspectives of N Acetyl Dl Methionine

Research on Cellular Mechanisms of Action in Disease Models

Investigations in Liver Toxicity Models

N-Acetyl-DL-methionine has been investigated for its potential protective effects in models of liver toxicity. Research indicates that it may mitigate liver damage by supporting the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. nih.govrdd.edu.iq

In a study involving mice with acetaminophen-induced liver toxicity, the administration of this compound was shown to help reduce liver damage. This protective effect is attributed to its role in mitigating oxidative stress. Another study in male mice demonstrated that a high oral dose of this compound inhibited the decrease of hepatic glutathione, suggesting a protective mechanism against cellular damage in the liver. nih.gov There was no histological evidence of liver cell damage observed in this study. nih.gov

Furthermore, a combination product containing an this compound ester of paracetamol was found to enhance the liver's capacity to synthesize GSH in mice after an experimental overdose. This offered protection to liver cell integrity, as measured by plasma alanine (B10760859) transaminase (ALAT) levels, when compared to paracetamol administered alone. nih.gov

| Model System | Key Findings | Reference |

| Mice with acetaminophen-induced hepatotoxicity | Mitigated liver damage. | |

| Male Bom:NMRI mice | Inhibited hepatic glutathione decrease; no observed cellular damage. | nih.gov |

| Bom:NMRI mice with paracetamol overdose | Enhanced hepatic GSH synthesizing capacity and protected hepatic cell integrity when combined with paracetamol. | nih.gov |

Exploration in Neurological Disorders

The presence of this compound (NAM) has been detected in human and mouse brain tissue, suggesting a potential physiological role in the central nervous system. nih.gov Research has explored its connection to neurological disorders, particularly in the context of aminoacylase (B1246476) 1 deficiencies, the enzyme responsible for converting NAM to methionine. nih.gov Deficiencies in this enzyme have been associated with various neurological issues, and the presence of NAM in the brain may be a key factor in understanding this link. nih.gov

Oxidative stress is a contributing factor in the progression of neurodegenerative diseases like Parkinson's disease. nih.gov One therapeutic strategy involves protecting against the oxidation of L-Dopa, a primary medication for Parkinson's. nih.gov A novel compound, N-acetyl-L-methionyl-L-Dopa-methyl ester (Ac-Met-LD-OMe), has been studied for its potential to relieve L-Dopa-induced oxidative toxicity. nih.gov In studies using primary mesencephalic neuron cultures and a mouse model of Parkinson's disease, this compound demonstrated beneficial effects. nih.gov

While direct research on this compound in Alzheimer's disease is limited, related compounds like N-acetylcysteine (NAC) have been studied. medrxiv.orgjpreventionalzheimer.com NAC, a precursor to the antioxidant glutathione, has shown some potential in preclinical models and is being investigated for its effects on cognitive health. jpreventionalzheimer.comnih.gov

Role in Cancer Research and Methionine Restriction Strategies

Methionine metabolism is a critical area of focus in cancer research, as many cancer cells exhibit a heightened dependency on this amino acid for their rapid growth and proliferation. aicr.orgmdpi.com This has led to the investigation of methionine restriction (MR) as a potential therapeutic strategy to make cancer cells more susceptible to treatments like chemotherapy and radiation. aicr.orgmednexus.org

Laboratory studies have shown that restricting methionine can inhibit the growth of cancer cells and make them more vulnerable to DNA-damaging therapies. aicr.org this compound, as a precursor to methionine, is relevant to these studies. Research on patient-derived primary tumor cells has shown that MR inhibited the proliferation of these cells. biorxiv.org Metabolomic analysis revealed that MR led to a reduction in methionine and related metabolites within the tumor cells. biorxiv.org This suggests that the anti-tumor effect of MR is at least partly due to its direct impact on the tumor's metabolism. biorxiv.org

Preliminary findings in lung cancer cell cultures and mouse models suggest that MR could increase the sensitivity of lung cancer cells to chemotherapy drugs like carboplatin (B1684641) by affecting the pathway for glutathione formation. aicr.org

Modulation of Signaling Pathways

This compound exerts its biological effects by being metabolized into methionine. Methionine is then converted into S-adenosylmethionine (SAM), a universal methyl donor for numerous biochemical reactions. This process influences a wide range of cellular functions, including gene expression and protein function.

The oxidation of methionine residues in proteins can alter their function and is implicated in various signaling pathways. nih.gov For instance, the oxidation of methionine can significantly change the polarity of the amino acid, potentially impacting protein structure and function. nih.gov Research has shown that co-expression of methionine sulfoxide (B87167) reductase (MsrA), an enzyme that reduces oxidized methionine, can accelerate the inactivation of certain potassium channels, highlighting the role of methionine oxidation in modulating ion channel function. nih.gov

Toxicological Research and Safety Assessment

In Vitro and In Vivo Toxicity Studies

Toxicological studies on this compound have been conducted to establish its safety profile.

In Vitro Studies:

Studies on Jurkat and MTC-SK cells showed that N-Acetyl-L-methionine inhibited cell growth and mitochondrial activity in a concentration- and time-dependent manner. medchemexpress.com

In Vivo Studies:

Acute oral toxicity studies in rats determined the LD50 (lethal dose, 50%) to be greater than 5,000 mg/kg, indicating low acute oral toxicity. msd.commerck.commerck.commsd.com

An acute inhalation toxicity study in rats found the LC50 (lethal concentration, 50%) to be greater than 5.25 mg/l for a 4-hour exposure to a dust/mist atmosphere. msd.commerck.commsd.com

In a study on male mice, a high oral dose of this compound did not cause any histologically observed cellular damage to the liver or kidneys. nih.gov

A mammalian erythrocyte micronucleus test in mice, an in vivo cytogenetic assay, showed a negative result, suggesting it is not genotoxic. merck.commsd.com

| Study Type | Organism/Cell Line | Endpoint | Result | Reference |

| Acute Oral Toxicity | Rat | LD50 | > 5,000 mg/kg | msd.commerck.commerck.commsd.com |

| Acute Inhalation Toxicity | Rat | LC50 (4h) | > 5.25 mg/l | msd.commerck.commsd.com |

| In vivo Cytogenetic Assay | Mouse | Micronucleus Test | Negative | merck.commsd.com |

| Cell Growth Inhibition | Jurkat & MTC-SK cells | IC50 | 125 µg/mL (72h, Jurkat) | medchemexpress.com |

Genotoxicity Research

The genotoxic potential of this compound has been evaluated through a series of standard in vitro and in vivo assays. Research findings indicate that the compound does not exhibit mutagenic activity in the bacterial reverse mutation assay, commonly known as the Ames test. merck.com This test uses various strains of Salmonella typhimurium to detect point mutations. merck.com In studies utilizing this method, this compound returned a negative result. merck.com

However, in vitro chromosomal aberration tests have yielded positive results. msd.commerck.com These tests assess the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells. In contrast to the in vitro findings, in vivo genotoxicity studies have been negative. A mammalian erythrocyte micronucleus test conducted in mice, which evaluates chromosomal damage in bone marrow cells, showed a negative result for this compound. merck.commsd.commsd.com Similarly, a rodent dominant lethal test in mice, which assesses for genetic damage in germ cells, also produced a negative outcome. msd.commerck.com

Table 1: Summary of Genotoxicity Studies on this compound

| Test Type | Test System | Result | Reference |

|---|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative | merck.com |

| Chromosome Aberration Test in vitro | Not specified | Positive | msd.commerck.com |

| Mammalian Erythrocyte Micronucleus Test in vivo | Mouse | Negative | merck.commsd.com |

| Rodent Dominant Lethal Test in vivo | Mouse | Negative | msd.commerck.com |

Mechanisms of N-Acetylated Amino Acid Toxicity

Amino acid toxicity is a recognized phenomenon in various biological systems. researchtrends.net While natural amino acids generally exhibit low toxicity, research indicates that the N-acetylation of many amino acids can significantly increase their toxic effects. researchtrends.netresearchgate.netresearchtrends.net A study assessing the acute toxicity of 16 different N-acetylated amino acids in the protozoan Paramecium bursaria demonstrated this enhanced toxicity. researchtrends.net For N-acetylated methionine, along with acetylated forms of glycine, alanine, leucine, and others, the LC50 (the concentration required to kill 50% of the test population) was found to be in the range of 100 to 200 µM, a significantly more toxic level than their non-acetylated counterparts, which have LC50 values above the millimolar (mM) level. researchtrends.netresearchgate.netresearchtrends.netresearchgate.net

The proposed mechanism for this elevated toxicity is an increase in cell permeability. researchtrends.net The addition of an acetyl group to the amino acid is thought to facilitate its passage across the cell membrane. researchtrends.net This concept is supported by the well-known use of N-acetylcysteine as a cell-permeable scavenger of reactive oxygen species. researchtrends.net It is speculated that the enhanced ability of these acetylated compounds to enter cells leads to higher intracellular concentrations, thereby increasing their toxic impact. researchtrends.net Conversely, N-acetylation did not elevate the toxicity of basic amino acids like arginine, histidine, and lysine (B10760008) in the same study, possibly because the presence of additional basic groups contributes to their impermeability, even after acetylation. researchtrends.net

Table 2: Comparative Toxicity of Amino Acids and their N-Acetylated Derivatives in Paramecium bursaria

| Compound Type | Example Compounds | Observed LC50 | Toxicity Level | Reference |

|---|---|---|---|---|

| Natural Amino Acids | Glycine, Alanine, Methionine, etc. | > mM level | Low | researchtrends.netresearchgate.net |

| N-Acetylated Amino Acids | N-Acetylmethionine, N-Acetylglycine, etc. | ~100 - 200 µM | Highly Elevated | researchtrends.netresearchgate.netresearchgate.net |

Research on this compound in Biopharmaceutical Formulations

Excipients are crucial components of biopharmaceutical formulations, ensuring the stability and efficacy of the active therapeutic protein. Research has explored the use of amino acids and their derivatives, such as L-methionine (B1676389) and N-acetyl-tryptophan, as antioxidant excipients to protect biotherapeutics from degradation. nih.govresearchgate.netresearchgate.net

Therapeutic proteins, particularly monoclonal antibodies, are susceptible to oxidation at specific amino acid residues, such as methionine and tryptophan, during manufacturing and storage. nih.govresearchgate.net This oxidation can compromise the protein's structure and function. Free L-methionine is a known antioxidant that can be added to formulations to sacrificially protect methionine residues within the protein from oxidative damage. nih.govresearchgate.netacs.org

Research has demonstrated that combining L-methionine with another antioxidant, N-acetyl-DL-tryptophan, effectively protects both methionine and tryptophan residues in monoclonal antibodies from stress-induced oxidation. nih.govresearchgate.netgoogle.com In studies using 2,2′-azo-bis(2-amidinopropane) dihydrochloride (B599025) (AAPH) to induce oxidative stress, peptide mapping analysis confirmed that this combination of excipients significantly reduced the oxidation of susceptible residues in the antibodies. nih.govresearchgate.net

For any substance to be used as an excipient in a parenteral biotherapeutic formulation, a thorough safety evaluation is required. The safety profile of L-methionine, often used in combination with N-acetyl-DL-tryptophan, has been assessed through in silico, in vitro, and in vivo studies. nih.govresearchgate.net These evaluations have indicated an acceptable safety profile for its use as a pharmaceutical excipient. nih.govresearchgate.netgoogle.com The findings suggest that L-methionine is well-tolerated and can be safely incorporated into biotherapeutic formulations to function as an effective antioxidant. nih.govgoogle.com

Emerging Research Areas and Future Directions

Proteomic and Metabolomic Studies Involving N-Acetyl-DL-methionine

The integration of proteomics and metabolomics has provided a comprehensive view of the cellular responses to this compound. These "omics" technologies allow for the large-scale study of proteins and metabolites, offering insights into complex biological systems.

Recent studies have utilized proteomic and metabolomic approaches to understand the influence of this compound in various biological contexts. For instance, an integrated analysis of the effects of rhodomyrtone (B1254138) on Streptococcus pneumoniae revealed alterations in enzymes and metabolites involved in several metabolic pathways, including amino acid biosynthesis. nih.gov In this study, this compound was identified as a metabolite related to the oxidative stress response. nih.gov Another study on Tan lamb during postmortem aging used proteomics and metabolomics to identify changes in flavor precursors. wiley.com This research highlighted that amino acids like methionine, which can be derived from this compound, are crucial for the development of meat flavor. wiley.com

Metabolomic studies have also identified this compound in various samples, suggesting its potential as a biomarker. It has been detected in the tongue coatings of patients with chronic diseases and has been noted in colorectal cancer metabolomics, indicating its relevance in diagnostics. Furthermore, combined proteomic and metabolomic analyses have been employed to study the molecular networks in various organisms, where this compound has been identified as a component of the metabolic landscape. nih.govbiocrates.comosti.gov

These studies underscore the importance of multi-omics approaches in elucidating the multifaceted roles of this compound. Future research in this area will likely focus on more targeted analyses to understand its specific pathways and interactions.

Advanced Enzymatic Engineering for this compound Conversion

The enzymatic conversion of this compound is a key area of research, particularly for the production of enantiomerically pure L-methionine (B1676389), an essential amino acid. Advanced enzymatic engineering techniques are being developed to improve the efficiency and selectivity of this process.

The primary method for this conversion is the enzymatic resolution of the racemic this compound mixture using aminoacylases. These enzymes selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-Acetyl-D-methionine intact. This allows for the separation of L-methionine. Porcine acylase is one such enzyme used for this chiral separation.

Recent advancements have focused on discovering and engineering more efficient enzymes. For example, a lipase (B570770) from Brucella thiophenivorans has shown high activity and excellent enantioselectivity in resolving this compound methyl ester to produce N-acetyl-L-methionine methyl ester. nih.gov This enzymatic reaction achieved a high conversion rate and enantiomeric excess, highlighting its potential for industrial applications. nih.gov

Furthermore, research into D-aminoacylases, such as the one from Alcaligenes denitrificans subsp. xylosoxydans MI-4, is also being explored. ebi.ac.uk While this enzyme primarily acts on the D-isomer, its study provides insights into the broader mechanisms of acylase activity. ebi.ac.uk The development of dynamic kinetic resolution (DKR) processes, which combine an enantiospecific acylase with a racemase, represents a significant step forward. scispace.com This approach can theoretically achieve a 100% yield of the desired L-amino acid from the racemic mixture. scispace.com Engineering of N-succinylamino acid racemase (NSAR) from Amycolatopsis sp. has shown that it can catalyze the racemization of a broad range of N-acylamino acids, including N-acetyl-D/L-methionine. drugbank.com

Future work in this field will likely involve the use of protein engineering and directed evolution to create novel enzymes with enhanced stability, activity, and specificity for this compound conversion.

Computational Chemistry and Molecular Dynamics Simulations of this compound

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the structural, electronic, and dynamic properties of molecules like this compound at an atomic level. These methods provide insights that complement experimental findings.

Density Functional Theory (DFT) has been employed to study the structural and electronic properties of this compound. scielo.org.mx These calculations have provided detailed information on the optimized molecular structure, vibrational frequencies, and NMR chemical shifts. scielo.org.mx Such studies compare computed parameters with experimental data to validate the theoretical models. scielo.org.mx The molecular electrostatic potential (MEP) surface, HOMO-LUMO energy gaps, and other electronic properties have also been calculated to understand the molecule's reactivity and potential interactions. scielo.org.mxacs.org

Molecular dynamics simulations have been used to investigate the phase transitions of related compounds like dl-methionine, providing a framework for understanding the behavior of this compound in different physical states. acs.orgnih.gov These simulations can reveal the mechanisms of conformational changes and intermolecular interactions. acs.orgnih.gov For N-acetyl-l-methionine, molecular simulations have been used to study its solubility in various solvents by analyzing the molecular electrostatic potential surface, which is crucial for optimizing crystallization processes. acs.org

The table below summarizes some of the computed properties for N-Acetyl-L-methionine, which is a component of the DL-racemic mixture.

| Property | Value |

| TPSA | 66.4 Ų |

| LogP | 0.3288 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 5 |

| Table generated from data in source chemscene.com. |

Future computational studies will likely focus on more complex systems, such as the interaction of this compound with enzymes or its behavior in biological membranes, to provide a more holistic understanding of its function.

Role of this compound in Inter-organelle Communication and Cellular Homeostasis

The role of this compound and its parent compound, methionine, in cellular homeostasis is a growing area of interest. Inter-organelle communication is crucial for maintaining cellular balance, and metabolites play a key role in this intricate network. nih.govnih.gov